1,8-Bis(trimethylstannyl)naphthalene
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Overview
Description
1,8-Bis(trimethylstannyl)naphthalene is an organotin compound with the chemical formula C16H24Sn2. It is characterized by the presence of two trimethylstannyl groups attached to the naphthalene ring at the 1 and 8 positions. This compound is notable for its unique structural properties, which make it a valuable reagent in various chemical reactions and applications .
Preparation Methods
1,8-Bis(trimethylstannyl)naphthalene can be synthesized through the reaction of 1,8-dilithionaphthalene with trimethyltin chloride. The process involves the double lithiation of 1-bromonaphthalene, followed by the addition of trimethyltin chloride . The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
1,8-Bis(trimethylstannyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in transmetallation reactions with Lewis acids such as tin tetrachloride, boron trichloride, gallium trichloride, and indium trichloride.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Coupling Reactions: It can be used in coupling reactions to form complex organometallic structures.
Common reagents used in these reactions include trimethyltin chloride, tin tetrachloride, and various Lewis acids. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,8-Bis(trimethylstannyl)naphthalene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1,8-Bis(trimethylstannyl)naphthalene exerts its effects involves the interaction of the trimethylstannyl groups with other chemical species. These interactions can lead to the formation of new bonds and the generation of complex organometallic structures. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
1,8-Bis(trimethylstannyl)naphthalene can be compared with other similar compounds such as:
1,8-Bis(trimethylsilyl)naphthalene: This compound has silicon atoms instead of tin and exhibits different steric and electronic properties.
1,8-Bis(tributylstannyl)naphthalene: This compound has bulkier substituents, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific structural properties and the versatility it offers in various chemical reactions.
Properties
CAS No. |
65197-01-5 |
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Molecular Formula |
C16H24Sn2 |
Molecular Weight |
453.8 g/mol |
IUPAC Name |
trimethyl-(8-trimethylstannylnaphthalen-1-yl)stannane |
InChI |
InChI=1S/C10H6.6CH3.2Sn/c1-2-6-10-8-4-3-7-9(10)5-1;;;;;;;;/h1-5,7H;6*1H3;; |
InChI Key |
CJTLIMGMRVDNHW-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=CC=CC2=C1C(=CC=C2)[Sn](C)(C)C |
Origin of Product |
United States |
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